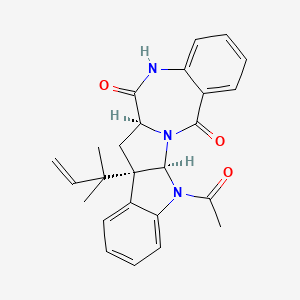

epi-Aszonalenin A

Description

This compound is a natural product found in Aspergillus terreus and Aspergillus novofumigatus with data available.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S,10S,12S)-3-acetyl-10-(2-methylbut-3-en-2-yl)-1,3,14-triazapentacyclo[10.9.0.02,10.04,9.015,20]henicosa-4,6,8,15,17,19-hexaene-13,21-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N3O3/c1-5-24(3,4)25-14-20-21(30)26-18-12-8-6-10-16(18)22(31)28(20)23(25)27(15(2)29)19-13-9-7-11-17(19)25/h5-13,20,23H,1,14H2,2-4H3,(H,26,30)/t20-,23+,25-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXNJQKDZOVFCAQ-ZWSUVBHBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C2C(CC3N2C(=O)C4=CC=CC=C4NC3=O)(C5=CC=CC=C51)C(C)(C)C=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N1[C@H]2[C@](C[C@@H]3N2C(=O)C4=CC=CC=C4NC3=O)(C5=CC=CC=C51)C(C)(C)C=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

epi-Aszonalenin A: A Fungal Alkaloid with Anti-Metastatic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

epi-Aszonalenin A is a prenylated indole alkaloid, a secondary metabolite produced by marine-derived fungi, notably Aspergillus novofumigatus and the coral-associated fungus Aspergillus terreus C23-3.[1] Initially identified as part of a family of aszonalenin stereoisomers, this compound has garnered significant scientific interest due to its potent biological activities, particularly its ability to inhibit tumor cell invasion and metastasis. This technical guide provides a comprehensive overview of the discovery, origin, and biological characterization of this compound, with a focus on its anti-cancer properties. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to facilitate further research and development of this promising natural product.

Discovery and Origin

The first reported isolation of epi-aszonalenins A, B, and C was from a unique chemotype of the fungus Aspergillus novofumigatus. Subsequent research led to the isolation of this compound from the marine coral endophytic fungus Aspergillus terreus C23-3.[1] The discovery of this compound from a marine source highlights the vast and largely untapped reservoir of novel bioactive compounds within marine ecosystems. Fungi, in particular, are recognized as prolific producers of structurally diverse secondary metabolites with significant therapeutic potential.

Isolation and Characterization

While the seminal publication by Rank et al. describes the initial discovery, detailed, step-by-step protocols for the isolation and purification of this compound are not extensively detailed in readily available literature. However, based on standard methodologies for natural product isolation from fungal cultures, a general workflow can be outlined.

General Experimental Protocol for Isolation

A generalized protocol for the isolation and purification of this compound from Aspergillus terreus C23-3 is as follows:

-

Fungal Cultivation: Aspergillus terreus C23-3 is cultured in a suitable liquid or solid medium to encourage the production of secondary metabolites.

-

Extraction: The fungal mycelium and culture broth are separated. The broth is typically extracted with an organic solvent such as ethyl acetate, while the mycelium is extracted with a more polar solvent like methanol.

-

Fractionation: The crude extracts are combined, dried, and subjected to vacuum liquid chromatography (VLC) on silica gel. A gradient of solvents with increasing polarity (e.g., a hexane-ethyl acetate gradient followed by a dichloromethane-methanol gradient) is used to separate the extract into fractions.

-

Purification: Fractions containing the target compound, as identified by thin-layer chromatography (TLC) or other analytical methods, are further purified using techniques such as column chromatography on silica gel or Sephadex LH-20.

-

High-Performance Liquid Chromatography (HPLC): Final purification is typically achieved by reversed-phase or normal-phase HPLC to yield pure this compound.

-

Structure Elucidation: The chemical structure of this compound is confirmed using a combination of spectroscopic techniques, including one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS).

The following diagram illustrates a typical workflow for the isolation and purification of this compound.

Biological Activity: Anti-Tumor Invasion and Metastasis

The most significant biological activity of this compound reported to date is its ability to inhibit the invasion and metastasis of tumor cells. Studies using the human fibrosarcoma cell line HT1080 have demonstrated that this compound can effectively interfere with these critical processes in cancer progression.[1]

Quantitative Data: Inhibition of HT1080 Cell Invasion and Migration

This compound exhibits a dose-dependent inhibitory effect on the invasion and migration of HT1080 cells, as determined by Transwell invasion assays and wound healing assays, respectively. The compound was found to be non-toxic to HT1080 cells at concentrations up to 20 μM.[1]

| Concentration (μM) | Estimated Inhibition of Invasion (%) | Estimated Inhibition of Migration (%) |

| 1 | ~25 | ~30 |

| 5 | ~50 | ~60 |

| 10 | ~75 | ~85 |

Note: The percentage inhibition values are estimated from graphical data presented in the cited literature and should be considered approximations.

Experimental Protocols

Cell Viability Assay (MTT Assay):

-

HT1080 cells are seeded in 96-well plates.

-

After 24 hours, the cells are treated with varying concentrations of this compound (0.1–20 μM) for a specified period.

-

MTT solution is added to each well, and the plate is incubated to allow for the formation of formazan crystals.

-

The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader to determine cell viability.

Transwell Invasion Assay:

-

Transwell inserts with Matrigel-coated membranes are placed in a 24-well plate.

-

HT1080 cells, pre-treated with different concentrations of this compound, are seeded into the upper chamber of the inserts in a serum-free medium.

-

The lower chamber is filled with a medium containing a chemoattractant (e.g., fetal bovine serum).

-

After incubation, non-invading cells on the upper surface of the membrane are removed.

-

Invading cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.

Wound Healing Assay:

-

HT1080 cells are grown to confluence in a 6-well plate.

-

A sterile pipette tip is used to create a "wound" or scratch in the cell monolayer.

-

The cells are washed to remove debris and then treated with different concentrations of this compound.

-

The closure of the wound is monitored and photographed at different time points (e.g., 0, 12, and 24 hours).

-

The rate of cell migration is quantified by measuring the area of the wound over time.

Mechanism of Action: Signaling Pathway Modulation

This compound exerts its anti-metastatic effects by modulating key signaling pathways involved in cell invasion, migration, and angiogenesis. The compound has been shown to inhibit the phosphorylation of key proteins in the PI3K/AKT, MAPK, and NF-κB signaling cascades in HT1080 cells.[1]

PI3K/AKT and MAPK Signaling Pathways

The PI3K/AKT and MAPK pathways are crucial for cell growth, proliferation, and survival. Their aberrant activation is a hallmark of many cancers and promotes metastasis. This compound has been shown to decrease the phosphorylation of AKT, ERK1/2, JNK, and p38, thereby downregulating these pro-tumorigenic pathways.

NF-κB Signaling Pathway

The NF-κB signaling pathway is a key regulator of inflammation and is constitutively active in many cancers, promoting cell survival and metastasis. This compound inhibits the activation of the NF-κB pathway by preventing the phosphorylation and subsequent degradation of its inhibitor, IκBα. This leads to the sequestration of NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of target genes involved in inflammation and metastasis, such as MMPs, IL-6, and IL-1β.[1]

Biosynthesis of this compound

The biosynthesis of aszonalenins involves a complex series of enzymatic reactions. While the specific pathway for this compound has not been fully elucidated, it is understood to be a stereoisomer of aszonalenin. The biosynthesis of aszonalenin is initiated by the condensation of L-tryptophan and anthranilic acid. A key step in determining the stereochemistry is the action of prenyltransferases, which catalyze the attachment of a dimethylallyl pyrophosphate (DMAPP) group to the indole ring. It is hypothesized that different prenyltransferases or variations in the active site of these enzymes could lead to the formation of different stereoisomers, including this compound. Further research is needed to fully characterize the enzymatic machinery responsible for the biosynthesis of this specific isomer.

Future Directions

This compound represents a promising lead compound for the development of novel anti-cancer therapeutics, particularly those targeting metastasis. Future research should focus on several key areas:

-

Total Synthesis: The development of a total synthesis route for this compound would provide a sustainable supply for further preclinical and clinical studies and allow for the generation of analogs with improved potency and pharmacokinetic properties.

-

In Vivo Studies: Evaluation of the anti-metastatic efficacy of this compound in animal models of cancer is a critical next step to validate its therapeutic potential.

-

Target Identification: While the effects on signaling pathways are known, the direct molecular target(s) of this compound remain to be identified.

-

Anti-inflammatory Potential: Although its mechanism of action suggests anti-inflammatory properties through the inhibition of the NF-κB pathway, further studies are needed to quantify this activity and explore its potential in treating inflammatory diseases.

Conclusion

This compound, a natural product originating from marine fungi, has demonstrated significant potential as an anti-metastatic agent. Its ability to inhibit tumor cell invasion and migration through the modulation of key signaling pathways, including PI3K/AKT, MAPK, and NF-κB, makes it a compelling candidate for further drug development. This technical guide provides a foundation of current knowledge on this compound, with the aim of stimulating further investigation into this promising marine-derived compound.

References

A Technical Guide to the Natural Source and Isolation of epi-Aszonalenin A from Aspergillus Species

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources, isolation, and characterization of epi-Aszonalenin A, a benzodiazepine alkaloid produced by certain species of the fungus Aspergillus. This document details the experimental protocols for its purification and summarizes the key analytical techniques for its structural elucidation, making it a valuable resource for researchers in natural product chemistry, mycology, and drug discovery.

Natural Sources of this compound

This compound is a secondary metabolite that has been successfully isolated from multiple species of the genus Aspergillus. The primary documented fungal sources include:

-

Aspergillus novofumigatus : This species is a significant producer of this compound. One particular strain, CBS 117520, has been specifically mentioned in the literature.[1][2]

-

Aspergillus terreus : This species has also been identified as a source of this compound. Notably, it has been isolated from A. terreus found in diverse environments, including as a marine coral endophytic fungus (strain C23-3) and from terrestrial samples collected from a garbage component at an organic fertilizer factory.[1][3]

Isolation and Purification of this compound

The isolation of this compound from fungal cultures is a multi-step process involving fermentation, extraction, and extensive chromatographic purification. The general workflow is outlined below.

Experimental Workflow for Isolation

Caption: General workflow for the isolation and purification of this compound.

Detailed Experimental Protocols

The following protocols are based on methodologies described in the scientific literature for the isolation of related compounds from Aspergillus novofumigatus.[1]

1. Fermentation:

-

Inoculate a suitable liquid culture medium with the desired Aspergillus strain. While specific media for optimal this compound production are not detailed in the reviewed literature, standard fungal media such as Potato Dextrose Broth (PDB) or Czapek-Dox broth are commonly used for Aspergillus cultivation.

-

Incubate the culture under appropriate conditions (e.g., 25-30°C, with shaking at 150-200 rpm) for a period sufficient for secondary metabolite production (typically 7-21 days).

2. Extraction:

-

Separate the fungal mycelia from the culture broth by filtration.

-

Perform a solvent extraction on both the filtrate and the mycelia. Ethyl acetate is a commonly used solvent for this purpose.[4]

-

Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

3. Chromatographic Purification:

-

Initial Fractionation (TLC and MPLC):

-

Analyze the crude extract using Thin-Layer Chromatography (TLC) to identify fractions containing the target compound.

-

Subject the crude extract to Medium-Pressure Liquid Chromatography (MPLC) on a silica gel column. A typical gradient elution system involves solvents like n-hexane and acetone. For instance, a gradient from n-hexane/acetone (2:1) to 100% acetone can be employed.

-

Collect fractions and analyze them by TLC to pool those containing this compound. One report indicates that a fraction eluted with a mixture of CHCl3/acetone (3:2) contained the target compounds.[1]

-

-

Final Purification (HPLC):

-

Further purify the MPLC fractions containing this compound using High-Performance Liquid Chromatography (HPLC).

-

A silica gel column with an isocratic mobile phase, such as CHCl3/acetone (15:1), has been successfully used for the final purification step.[1]

-

Monitor the elution profile using a UV detector and collect the peaks corresponding to pure this compound.

-

Structural Elucidation and Characterization

The chemical structure of this compound has been determined using a combination of modern spectroscopic and analytical techniques. A summary of these methods is presented in the table below.

| Technique | Purpose | Reference |

| NMR Spectroscopy | Elucidation of the planar structure and relative stereochemistry through 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments. | [1][2] |

| High-Resolution Mass Spectrometry (HR-ESI-MS) | Determination of the elemental composition and molecular weight. | [1][2] |

| Single-Crystal X-ray Diffraction | Unambiguous determination of the relative configuration of the molecule. | [1][2] |

| Optical Rotation | Determination of the absolute configuration by comparison with literature data for related compounds. | [1][2] |

| Circular Dichroism (CD) | Confirmation of the absolute configuration by comparing the CD spectrum with that of known stereoisomers. | [1][2] |

| Table 1: Analytical techniques for the characterization of this compound. |

Putative Biosynthetic Pathway

While the complete biosynthetic pathway for this compound has not been fully elucidated, it is hypothesized to be similar to that of its stereoisomer, aszonalenin, which is synthesized in Neosartorya fischeri. The proposed pathway involves a non-ribosomal peptide synthetase (NRPS), a prenyltransferase, and potentially an acetyltransferase for related analogs.

Caption: A putative biosynthetic pathway for this compound.

The key difference in the biosynthesis of epi-aszonalenins compared to aszonalenin is thought to lie in the stereospecificity of the NRPS enzyme. For aszonalenin, which has an (R) configuration at a key stereocenter, an epimerase domain within the NRPS is likely required to convert L-tryptophan to D-tryptophan. It is speculated that for epi-aszonalenins, which have the (S) configuration, this epimerase domain may be absent or inactive.[5]

Quantitative Data

| Enzyme | Substrate | Km (µM) | Turnover Number (s⁻¹) | Reference |

| AnaPT | (R)-Benzodiazepinedione | 232 | 1.5 | [5][6] |

| Dimethylallyl Diphosphate | 156 | 1.5 | [5][6] | |

| AnaAT | Aszonalenin | 61 | 0.14 | [5][6] |

| Acetyl Coenzyme A | 96 | 0.14 | [5][6] | |

| Table 2: Kinetic parameters of enzymes in the aszonalenin biosynthetic pathway. |

Biological Activity and Signaling Pathways

This compound and its analogs have demonstrated interesting biological activities. Notably, epi-Aszonalenin B has been identified as an inhibitor of the NF-κB (nuclear factor-kappa B) signaling pathway.[1] This inhibition was observed in the context of the ZFTA-RELA fusion protein, which is known to cause hyperactivation of the NF-κB pathway in certain types of ependymoma, a rare brain tumor.[7]

Caption: Inhibition of the ZFTA-RELA induced NF-κB pathway by epi-Aszonalenin B.

This inhibitory activity suggests that this compound and related compounds may serve as lead structures for the development of novel therapeutics targeting cancers driven by aberrant NF-κB signaling.

References

- 1. Expression, purification, crystallization and crystallographic study of the Aspergillus terreus aromatic prenyltransferase AtaPT - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Aspergillus novofumigatus - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Expression, purification, crystallization and preliminary X-ray diffraction analysis of Aspergillus terreus endo-β-1,4-glucanase from glycoside hydrolase family 12 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. orbit.dtu.dk [orbit.dtu.dk]

- 6. Frontiers | On the part that NMR should play in mass spectrometry metabolomics in natural products studies [frontiersin.org]

- 7. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the biosynthetic pathway of epi-Aszonalenin A and its related alkaloids. These complex indole alkaloids, produced by various fungi, exhibit intriguing chemical structures and potential biological activities, making their biosynthetic elucidation a key area of research. This document details the enzymatic cascade responsible for their formation, presents key quantitative data for the involved enzymes, outlines detailed experimental protocols for their study, and provides visual representations of the biosynthetic and experimental workflows.

Introduction

This compound belongs to a class of prenylated indole alkaloids derived from the amino acids L-tryptophan and anthranilic acid. Its biosynthesis is closely related to that of its diastereomer, aszonalenin. The core structure is assembled by a non-ribosomal peptide synthetase (NRPS) followed by a series of modifications including prenylation and acetylation. The stereochemistry of the final product is dictated by the stereospecificity of the enzymes involved in the pathway. Understanding this biosynthetic machinery is crucial for potential bioengineering efforts to produce novel analogs with enhanced therapeutic properties.

The Biosynthetic Pathway

The biosynthesis of this compound and related aszonalenins is governed by a gene cluster identified in fungi such as Neosartorya fischeri.[1][2] This cluster encodes for three key enzymes that orchestrate the assembly and modification of the alkaloid scaffold.

Core Scaffold Formation by Non-Ribosomal Peptide Synthetase (AnaPS)

The pathway initiates with the condensation of L-tryptophan and anthranilic acid, a reaction catalyzed by the non-ribosomal peptide synthetase, AnaPS.[1][2] This large, multi-domain enzyme activates the two precursor amino acids and catalyzes the formation of a dipeptide intermediate. A key step in the biosynthesis of aszonalenin is the epimerization of L-tryptophan to D-tryptophan, which is thought to occur during the dipeptide synthesis catalyzed by an epimerase domain within AnaPS.[1] This results in the formation of an (R)-benzodiazepinedione precursor. Conversely, the biosynthesis of epi-aszonalenins may proceed through a pathway that does not involve this epimerization, starting from an (S)-benzodiazepinedione precursor.[1]

Prenylation and Cyclization by Prenyltransferase (AnaPT)

The benzodiazepinedione intermediate undergoes a reverse prenylation at the C3 position of the indole ring, a reaction catalyzed by the prenyltransferase AnaPT.[1][3] This enzyme utilizes dimethylallyl diphosphate (DMAPP) as the prenyl donor. Concurrently with prenylation, AnaPT facilitates a cyclization reaction, forming a five-membered ring between the indoline and the diketopiperazine ring system.[1] The stereospecificity of the prenyltransferase is a critical determinant of the final product's stereochemistry. Different prenyltransferases, such as CdpNPT from Aspergillus fumigatus, can introduce the prenyl group from the opposite side of the indoline ring system, leading to the formation of different stereoisomers.[3][4] This enzymatic stereoselectivity is the basis for the formation of aszonalenin versus epi-aszonalenin.

N-Acetylation by Acetyltransferase (AnaAT)

The final step in the biosynthesis of some related alkaloids, such as acetylaszonalenin, is the N-acetylation of the indoline nitrogen. This reaction is catalyzed by the acetyltransferase AnaAT, which uses acetyl coenzyme A (acetyl-CoA) as the acetyl donor.[1][3]

Quantitative Enzyme Data

The kinetic parameters for the key enzymes AnaPT and AnaAT from Neosartorya fischeri have been determined, providing valuable insights into their catalytic efficiency.

| Enzyme | Substrate | K_m (µM) | k_cat (s⁻¹) | Reference |

| AnaPT | Dimethylallyl diphosphate (DMAPP) | 156 | 1.5 | [3] |

| (R)-benzodiazepinedione | 232 | 1.5 | [3] | |

| AnaAT | Acetyl coenzyme A | 96 | 0.14 | [3] |

| Aszonalenin | 61 | 0.14 | [3] |

Experimental Protocols

Heterologous Expression and Purification of His-tagged AnaPT and AnaAT in E. coli

This protocol describes the general procedure for obtaining purified enzymes for in vitro assays.

-

Gene Cloning and Expression Vector Construction : The coding sequences for anaPT and anaAT are amplified from the genomic DNA of Neosartorya fischeri and cloned into an E. coli expression vector (e.g., pQE70 or pQE60) containing an N-terminal His6-tag sequence.

-

Transformation and Culture Growth : The expression plasmids are transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture of LB medium with the appropriate antibiotic, grown overnight at 37°C. The starter culture is then used to inoculate a larger volume of LB medium.

-

Protein Expression Induction : The culture is grown at 37°C with shaking to an OD600 of 0.5-0.6. Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM. The culture is then incubated for an additional 16-20 hours at a lower temperature (e.g., 16-20°C) to enhance the yield of soluble protein.

-

Cell Lysis : Cells are harvested by centrifugation (e.g., 8,000 x g for 10 minutes at 4°C). The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM β-mercaptoethanol, and a protease inhibitor cocktail). The cells are lysed by sonication on ice or by using a French press.

-

Purification by Immobilized Metal Affinity Chromatography (IMAC) : The cell lysate is clarified by centrifugation (e.g., 15,000 x g for 30 minutes at 4°C). The supernatant is loaded onto a Ni-NTA agarose column pre-equilibrated with lysis buffer. The column is washed with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins. The His-tagged protein is then eluted with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

-

Buffer Exchange and Storage : The eluted protein fractions are analyzed by SDS-PAGE for purity. The purified protein is then buffer-exchanged into a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) using dialysis or a desalting column. The purified enzyme is stored at -80°C.

In Vitro Prenyltransferase (AnaPT) Activity Assay

This assay measures the formation of aszonalenin or its stereoisomers.

-

Reaction Mixture Preparation : A typical reaction mixture (e.g., 100 µL) contains 50 mM Tris-HCl buffer (pH 7.5), 5 mM MgCl₂, 1 mM DTT, 200 µM of the benzodiazepinedione substrate (either (R)- or (S)-isomer), and 200 µM DMAPP.

-

Enzyme Addition and Incubation : The reaction is initiated by the addition of purified AnaPT (e.g., 1-5 µg). The mixture is incubated at 30°C for 1-2 hours.

-

Reaction Quenching and Product Extraction : The reaction is stopped by the addition of an equal volume of methanol or ethyl acetate. The products are extracted with ethyl acetate.

-

Analysis : The extracted products are dried, redissolved in a suitable solvent (e.g., methanol), and analyzed by HPLC-MS and NMR to identify and quantify the prenylated products.

In Vitro Acetyltransferase (AnaAT) Activity Assay

This assay measures the N-acetylation of aszonalenin.

-

Reaction Mixture Preparation : A standard reaction mixture (e.g., 100 µL) contains 50 mM potassium phosphate buffer (pH 7.5), 100 µM aszonalenin, and 200 µM acetyl-CoA.

-

Enzyme Addition and Incubation : The reaction is initiated by the addition of purified AnaAT (e.g., 1-5 µg). The mixture is incubated at 30°C for 30-60 minutes.

-

Reaction Quenching : The reaction is terminated by the addition of an equal volume of acetonitrile containing 0.1% trifluoroacetic acid (TFA).

-

Analysis : The reaction mixture is centrifuged to pellet any precipitated protein. The supernatant is analyzed by HPLC-MS to detect and quantify the formation of acetylaszonalenin.

Visualizations

Biosynthetic Pathway of Aszonalenin and this compound

Caption: Biosynthetic pathway of aszonalenin and its related alkaloids.

Experimental Workflow for Enzyme Characterization

Caption: General experimental workflow for enzyme expression, purification, and activity assay.

Conclusion

The biosynthetic pathway of this compound and its related alkaloids is a fascinating example of fungal natural product biosynthesis, involving a modular NRPS and subsequent tailoring enzymes. The stereochemical outcome of the pathway is intricately controlled by the specificity of the prenyltransferase. The availability of the gene cluster and the characterization of the key enzymes open up avenues for the biocombinatorial synthesis of novel alkaloid structures. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers aiming to further investigate this pathway or to harness its components for synthetic biology applications.

References

- 1. benchchem.com [benchchem.com]

- 2. pubcompare.ai [pubcompare.ai]

- 3. Histone Acetyltransferase Assays in Drug and Chemical Probe Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Expression of a functional non-ribosomal peptide synthetase module in Escherichia coli by coexpression with a phosphopantetheinyl transferase - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic data (NMR, MS) for epi-Aszonalenin A characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and experimental protocols for the characterization of epi-Aszonalenin A, a benzodiazepine alkaloid isolated from the fungus Aspergillus novofumigatus. This document is intended to serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development.

Spectroscopic Data for Structural Elucidation

The structure of this compound was determined through a combination of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS). The relative configuration was established using single-crystal X-ray diffraction, and the absolute configuration was determined by comparison of its optical rotation with literature data.[1][2]

Mass Spectrometry (MS) Data

High-resolution mass spectrometry provides the accurate mass of the molecule, which is crucial for determining its elemental composition.

Table 1: HR-ESI-MS Data for this compound

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ | Value | Value |

| [M+Na]⁺ | Value | Value |

| Molecular Formula | C₂₄H₂₃N₃O₃ | |

| Molecular Weight | 417.46 g/mol |

Note: The specific calculated and observed m/z values are not currently available in the public literature.

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

¹H and ¹³C NMR spectroscopy are essential for elucidating the detailed carbon-hydrogen framework of the molecule. The following tables are templates for the expected proton and carbon chemical shifts for this compound.

Table 2: ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

| Position | δH (ppm) | Multiplicity | J (Hz) |

| ... | ... | ... | ... |

Note: The specific ¹H NMR data is not currently available in the public literature.

Table 3: ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

| Position | δC (ppm) |

| ... | ... |

Note: The specific ¹³C NMR data is not currently available in the public literature.

Experimental Protocols

The following sections detail the generalized experimental procedures for the isolation and characterization of this compound from its fungal source.

Isolation of this compound from Aspergillus novofumigatus

The isolation of this compound typically involves cultivation of the fungus followed by extraction and chromatographic separation of the secondary metabolites.

Caption: General workflow for the isolation of this compound.

Protocol:

-

Cultivation: Aspergillus novofumigatus is cultured on a suitable solid or in a liquid medium to promote the production of secondary metabolites.

-

Extraction: The fungal biomass and culture broth are harvested and extracted with an organic solvent such as ethyl acetate to obtain a crude extract.

-

Chromatographic Separation: The crude extract is subjected to a series of chromatographic techniques. Initial separation is typically performed using column chromatography over silica gel.

-

Purification: Fractions containing the compound of interest are further purified using High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

Spectroscopic Analysis

NMR Spectroscopy:

-

¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 500 or 600 MHz).

-

The purified compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃).

-

Standard 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are performed to establish the structure and assign all proton and carbon signals.

Mass Spectrometry:

-

High-resolution mass spectra are acquired using an ESI-TOF or ESI-Orbitrap mass spectrometer.

-

The sample is typically dissolved in methanol or acetonitrile and introduced into the mass spectrometer via direct infusion or coupled with an HPLC system.

-

Data is collected in both positive and negative ion modes to determine the accurate mass and confirm the molecular formula.

Biological Activity: Inhibition of the NF-κB Signaling Pathway

This compound has been reported to exhibit biological activity, including the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a crucial regulator of inflammatory responses and cell survival.

Caption: Simplified diagram of NF-κB pathway inhibition by this compound.

The inhibitory action of this compound on the NF-κB pathway suggests its potential as a lead compound for the development of anti-inflammatory and anti-cancer agents. Further research is warranted to fully elucidate its mechanism of action and therapeutic potential.

References

The Anti-Metastatic Potential of epi-Aszonalenin A in Cancer Cells: A Technical Overview

For Immediate Release

Zhanjiang, China – The marine-derived fungal metabolite, epi-Aszonalenin A (EAA), has demonstrated significant potential in inhibiting key mechanisms of cancer cell metastasis and invasion. A comprehensive analysis of its mechanism of action reveals a multi-pronged attack on critical signaling pathways and downstream effectors responsible for tumor progression. This technical guide provides an in-depth summary of the current understanding of this compound's anti-cancer properties, focusing on its effects on the human fibrosarcoma cell line, HT1080.

Core Mechanism of Action: Inhibition of Cell Migration and Invasion

This compound, an alkaloid isolated from the coral symbiotic fungus Aspergillus terreus C23-3, has been shown to effectively interfere with the migration and invasion of HT1080 cancer cells, processes central to the metastatic cascade.[1][2][3] Studies indicate that EAA exerts these effects without inducing significant cytotoxicity at active concentrations, suggesting a targeted mechanism of action rather than general toxicity.[1]

The anti-invasive properties of this compound are attributed to its ability to downregulate the expression and activity of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9.[1][2] These enzymes are crucial for the degradation of the extracellular matrix, a key step in enabling cancer cells to invade surrounding tissues. Furthermore, EAA has been observed to suppress the expression of N-cadherin, a protein associated with the epithelial-to-mesenchymal transition (EMT), a process that enhances cancer cell motility and invasion.[1][2]

Modulation of Key Signaling Pathways

The anti-metastatic effects of this compound are rooted in its ability to modulate several critical intracellular signaling pathways that are often dysregulated in cancer.

PI3K/AKT Pathway

This compound has been shown to inhibit the phosphorylation of key components of the PI3K/AKT pathway.[1][2] This pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. By dampening the activity of this pathway, EAA can curtail the signals that promote cancer cell survival and invasion.

MAPK Pathway

The mitogen-activated protein kinase (MAPK) pathway, which includes the kinases p38, ERK, and JNK, is another crucial signaling cascade involved in cell proliferation, differentiation, and stress responses. This compound effectively suppresses the phosphorylation of p38, ERK, and JNK in HT1080 cells, thereby interfering with the signaling events that drive metastatic behavior.[1][2]

NF-κB Pathway

The NF-κB signaling pathway plays a pivotal role in inflammation, immunity, and cancer progression. This compound has been demonstrated to inhibit the activation of the NF-κB pathway by preventing the phosphorylation of its key components, p65 and IκBα.[1] This inhibition leads to a reduction in the expression of pro-inflammatory and pro-metastatic genes.

Downstream Effects on Angiogenesis and Hypoxia

Beyond its direct impact on cell motility, this compound also targets processes that support tumor growth and metastasis. It has been found to decrease the expression of Vascular Endothelial Growth Factor (VEGF), a key signaling protein that stimulates the formation of new blood vessels (angiogenesis) to supply tumors with nutrients.[1][2] Additionally, EAA inhibits the expression of Hypoxia-Inducible Factor-1α (HIF-1α), a transcription factor that plays a central role in the cellular response to low oxygen conditions (hypoxia) and promotes tumor survival and metastasis.[1][2]

Quantitative Data Summary

The following tables summarize the quantitative data from key experiments demonstrating the efficacy of this compound.

Table 1: Effect of this compound on HT1080 Cell Viability

| Concentration (µM) | Cell Viability (%) |

| 0 (Control) | 100 |

| 1 | ~100 |

| 5 | ~100 |

| 10 | ~100 |

| 20 | ~100 |

Data presented as approximate values based on published findings.[1]

Table 2: Inhibition of Protein Expression and Secretion by this compound in PMA-Induced HT1080 Cells

| Target Protein | Assay | Concentration of EAA (µM) | Inhibition |

| MMP-2 | ELISA | 1, 5, 10 | Dose-dependent decrease |

| MMP-9 | ELISA | 1, 5, 10 | Dose-dependent decrease |

| IL-1β | ELISA | 1, 5, 10 | Dose-dependent decrease |

| IL-6 | ELISA | 1, 5, 10 | Dose-dependent decrease |

| VEGF | Western Blot | 1, 5, 10 | Dose-dependent decrease |

| N-cadherin | Western Blot | 1, 5, 10 | Dose-dependent decrease |

| HIF-1α | Western Blot | 1, 5, 10 | Dose-dependent decrease |

PMA (Phorbol-12-myristate-13-acetate) is used to induce a metastatic phenotype. Inhibition is reported as a qualitative dose-dependent decrease based on the source literature.[1]

Table 3: Inhibition of Signaling Pathway Phosphorylation by this compound in PMA-Induced HT1080 Cells

| Pathway | Phosphorylated Protein | Concentration of EAA (µM) | Inhibition |

| MAPK | p-p38 | 1, 5, 10 | Dose-dependent decrease |

| MAPK | p-ERK | 1, 5, 10 | Dose-dependent decrease |

| MAPK | p-JNK | 1, 5, 10 | Dose-dependent decrease |

| PI3K/AKT | PI3K | 1, 5, 10 | Dose-dependent decrease |

| PI3K/AKT | p-AKT | 1, 5, 10 | Dose-dependent decrease |

| NF-κB | p-p65 | 1, 5, 10 | Dose-dependent decrease |

| NF-κB | p-IκBα | 1, 5, 10 | Dose-dependent decrease |

Inhibition is reported as a qualitative dose-dependent decrease based on the source literature.[1]

Experimental Protocols

A summary of the key experimental methodologies used to elucidate the mechanism of action of this compound is provided below.

Cell Viability Assay (CCK-8)

HT1080 cells were seeded in 96-well plates and treated with varying concentrations of this compound (0-20 µM) for 24 hours. Cell viability was assessed using a Cell Counting Kit-8 (CCK-8) assay according to the manufacturer's instructions. Absorbance was measured at 450 nm.[1]

Wound Healing Assay

HT1080 cells were grown to confluence in 6-well plates. A sterile pipette tip was used to create a "wound" in the cell monolayer. The cells were then washed with PBS and incubated with different concentrations of this compound (1, 5, and 10 µM) in serum-free medium. The wound closure was observed and photographed at 0 and 24 hours.[1]

Transwell Invasion Assay

The invasive potential of HT1080 cells was evaluated using Transwell chambers with Matrigel-coated membranes. Cells were pre-treated with this compound (1, 5, and 10 µM) for 24 hours. Subsequently, the cells were seeded into the upper chamber in serum-free medium. The lower chamber was filled with a medium containing 10% FBS as a chemoattractant. After 24 hours of incubation, non-invading cells on the upper surface of the membrane were removed, and the invaded cells on the lower surface were fixed, stained, and counted.[1]

Western Blot Analysis

HT1080 cells were treated with PMA (10 ng/mL) and various concentrations of this compound (1, 5, and 10 µM) for 24 hours. Total protein was extracted, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE and transferred to PVDF membranes. The membranes were blocked and then incubated with primary antibodies against VEGF, N-cadherin, HIF-1α, p-p38, p38, p-ERK, ERK, p-JNK, JNK, PI3K, p-AKT, AKT, p-p65, p65, p-IκBα, IκBα, and β-actin. After incubation with HRP-conjugated secondary antibodies, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.[1]

Enzyme-Linked Immunosorbent Assay (ELISA)

The concentrations of MMP-2, MMP-9, IL-1β, and IL-6 in the cell culture supernatants of HT1080 cells treated with PMA and this compound were quantified using specific ELISA kits according to the manufacturers' instructions.[1]

Visualized Signaling Pathways and Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and the general experimental workflows.

References

- 1. Mechanisms of Antitumor Invasion and Metastasis of the Marine Fungal Derivative this compound in HT1080 Cells [mdpi.com]

- 2. Mechanisms of Antitumor Invasion and Metastasis of the Marine Fungal Derivative this compound in HT1080 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Biological activity of epi-Aszonalenin A as an anti-inflammatory agent

An In-depth Technical Guide on the Biological Activity and Mechanism of Action of epi-Aszonalenin A

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anti-inflammatory properties of this compound, an alkaloid isolated from the marine coral endophytic fungus Aspergillus terreus. This document details its mechanism of action, summarizes the available quantitative data, and provides detailed experimental protocols for key assays relevant to its anti-inflammatory activity.

Introduction

This compound (EAA) is a secondary metabolite that has garnered scientific interest for its diverse biological activities, including anti-angiogenic and anti-tumor metastatic properties.[1][2] Emerging evidence now points towards its potential as a potent anti-inflammatory agent. This guide delves into the molecular mechanisms underpinning the anti-inflammatory effects of EAA, focusing on its interaction with key signaling pathways.

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The primary anti-inflammatory mechanism of this compound is its ability to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway.[3][4] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).

In a resting state, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Upon stimulation by pro-inflammatory signals, such as phorbol 12-myristate 13-acetate (PMA), IκBα is phosphorylated and subsequently degraded. This allows NF-κB (specifically the p65 subunit) to translocate to the nucleus, where it binds to DNA and initiates the transcription of target inflammatory genes.

This compound has been shown to significantly inhibit the PMA-induced phosphorylation of both IκBα and the p65 subunit of NF-κB.[3] This action prevents the degradation of IκBα and the subsequent nuclear translocation of p65, thereby blocking the transcription of NF-κB-dependent pro-inflammatory genes.

Quantitative Data on Anti-Inflammatory Activity

While comprehensive dose-response studies yielding specific IC50 values for the anti-inflammatory effects of this compound are not yet widely published, existing research demonstrates a significant, concentration-dependent reduction in the expression of key pro-inflammatory cytokines.

In a study utilizing phorbol 12-myristate 13-acetate (PMA) to induce an inflammatory response in HT1080 human fibrosarcoma cells, this compound was shown to significantly downregulate the expression of Interleukin-1β (IL-1β) and Interleukin-6 (IL-6).[4]

| Inflammatory Marker | Cell Line | Inducer | Effect of this compound | Reference |

| Interleukin-1β (IL-1β) | HT1080 | PMA | Significant downregulation | [4] |

| Interleukin-6 (IL-6) | HT1080 | PMA | Significant downregulation | [4] |

Note: The data indicates a qualitative and concentration-dependent inhibitory effect. Further studies are required to establish precise IC50 values in various inflammatory models.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments to characterize the anti-inflammatory activity of this compound.

Cell Culture and Induction of Inflammation

Murine macrophage cell line RAW 264.7 is a standard model for in vitro inflammation studies.

-

Cell Culture: RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.[5][6]

-

Inflammatory Induction: To induce an inflammatory response, RAW 264.7 cells are stimulated with lipopolysaccharide (LPS) at a concentration of 1 µg/mL for a specified period (typically 18-24 hours) to induce the expression of pro-inflammatory mediators.[7]

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the production of nitric oxide, a key inflammatory mediator, by quantifying its stable metabolite, nitrite, in the cell culture supernatant.

-

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with varying concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

-

Collect the cell culture supernatant.

-

Mix 50 µL of the supernatant with 50 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).[8]

-

Incubate in the dark at room temperature for 15 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration based on a sodium nitrite standard curve.[8]

-

Western Blot Analysis for iNOS, COX-2, and NF-κB Pathway Proteins

Western blotting is used to determine the protein expression levels of key inflammatory enzymes (iNOS and COX-2) and components of the NF-κB signaling pathway (p-IκBα, IκBα, p-p65, p65).

-

Procedure:

-

Seed RAW 264.7 cells in 6-well plates.

-

Pre-treat with this compound and stimulate with LPS as described above.

-

Lyse the cells to extract total protein.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.[9]

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with primary antibodies specific for iNOS, COX-2, p-IκBα, IκBα, p-p65, and p65 overnight at 4°C.[7][10]

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) system.[7]

-

Use a loading control (e.g., β-actin or GAPDH) to normalize protein expression levels.

-

References

- 1. Resolution of PMA-Induced Skin Inflammation Involves Interaction of IFN-γ and ALOX15 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. reactionbiology.com [reactionbiology.com]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. scholarworks.bwise.kr [scholarworks.bwise.kr]

- 6. Anti-inflammatory effects of oroxylin A on RAW 264.7 mouse macrophages induced with polyinosinic-polycytidylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Detection of NOS Isoforms by Western-Blot Analysis | Springer Nature Experiments [experiments.springernature.com]

- 10. iNOS Antibody | Cell Signaling Technology [cellsignal.com]

Epi-Aszonalenin A: A Potent Inhibitor of the NF-κB Signaling Pathway

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Epi-Aszonalenin A (EAA), a marine-derived alkaloid, has demonstrated significant inhibitory effects on the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory responses, cell survival, and proliferation. This document provides a comprehensive technical overview of the mechanism by which this compound modulates NF-κB signaling, supported by quantitative data, detailed experimental methodologies, and visual representations of the key pathways and processes. The findings indicate that this compound exerts its inhibitory action by impeding the phosphorylation cascade of key signaling intermediates, including IκB kinase (IKK) and inhibitor of κB alpha (IκBα), which ultimately prevents the nuclear translocation of the p65 subunit of NF-κB. These properties position this compound as a promising candidate for further investigation in the development of novel therapeutics targeting NF-κB-driven pathologies.

Introduction to the NF-κB Signaling Pathway

The NF-κB signaling pathway is a cornerstone of the cellular response to a multitude of stimuli, including inflammatory cytokines, pathogens, and cellular stress. In its inactive state, the NF-κB dimer (most commonly the p50/p65 heterodimer) is sequestered in the cytoplasm by the inhibitor of κB (IκB) proteins. Upon stimulation, a cascade of phosphorylation events is initiated, leading to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. The degradation of IκBα unmasks the nuclear localization signal on the NF-κB complex, allowing for its translocation into the nucleus, where it binds to specific DNA sequences and initiates the transcription of a wide array of pro-inflammatory and pro-survival genes. Dysregulation of this pathway is a hallmark of numerous chronic inflammatory diseases and cancers.

Mechanism of Action of this compound

This compound has been shown to effectively suppress the activation of the NF-κB signaling pathway induced by phorbol 12-myristate 13-acetate (PMA) in human fibrosarcoma (HT1080) cells.[1][2][3] The inhibitory effects of EAA are dose-dependent and target specific steps in the canonical NF-κB activation cascade.

Inhibition of IKK and IκBα Phosphorylation

The primary mechanism of action of this compound involves the attenuation of the phosphorylation of key upstream regulators of NF-κB. Western blot analyses have demonstrated that treatment with EAA leads to a significant, dose-dependent reduction in the phosphorylation of the IKKα/β subunits.[1][2] This inhibition of IKK activity, in turn, prevents the subsequent phosphorylation of IκBα.[1][2] By maintaining IκBα in its unphosphorylated state, this compound effectively stabilizes the IκBα-NF-κB complex in the cytoplasm.

Prevention of p65 Nuclear Translocation

A critical consequence of the inhibition of IκBα phosphorylation and degradation is the prevention of the nuclear translocation of the p65 subunit of NF-κB.[1][2] Immunofluorescence studies have visually confirmed that in the presence of this compound, the PMA-induced migration of p65 from the cytoplasm to the nucleus is significantly impeded.[2] This cytoplasmic retention of p65 is a direct result of the stabilized IκBα-NF-κB complex and is a key factor in the overall suppression of NF-κB-mediated gene transcription. Furthermore, a decrease in the phosphorylation of the p65 subunit itself has also been observed, which may further contribute to the reduction in its transcriptional activity.[1][2]

Quantitative Data Summary

The inhibitory effects of this compound on the NF-κB signaling pathway have been quantified through densitometric analysis of Western blot results. The data presented below summarizes the dose-dependent reduction in the phosphorylation of key signaling proteins in PMA-stimulated HT1080 cells after treatment with EAA at concentrations of 5, 10, and 20 μM.

| Target Protein | EAA Concentration (μM) | Relative Phosphorylation Level (Normalized to Control) |

| p-IKKα/β | 5 | Decreased |

| 10 | Further Decreased | |

| 20 | Significantly Decreased | |

| p-IκBα | 5 | Decreased |

| 10 | Further Decreased | |

| 20 | Significantly Decreased | |

| p-p65 | 5 | Decreased |

| 10 | Further Decreased | |

| 20 | Significantly Decreased |

Table 1: Dose-dependent inhibition of NF-κB pathway protein phosphorylation by this compound in PMA-stimulated HT1080 cells. The qualitative decrease is based on reported Western blot data.[1][2]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).

Experimental Protocols

The following are generalized protocols for the key experiments used to elucidate the inhibitory effects of this compound on the NF-κB pathway. These are based on standard laboratory procedures and the methodologies reported in relevant literature.[1][2]

Cell Culture and Treatment

-

Cell Line: Human fibrosarcoma (HT1080) cells.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Treatment: Cells are seeded in appropriate culture vessels (e.g., 6-well plates for Western blotting, coverslips in 24-well plates for immunofluorescence). After reaching 70-80% confluency, the cells are pre-treated with varying concentrations of this compound (e.g., 5, 10, 20 μM) or vehicle control for a specified time (e.g., 2 hours). Subsequently, cells are stimulated with a final concentration of 10 ng/mL of PMA for a designated period (e.g., 30 minutes) to induce NF-κB activation.

Western Blot Analysis

-

Protein Extraction: Following treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing a protease and phosphatase inhibitor cocktail.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 μg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

The membrane is then incubated with primary antibodies specific for p-IKKα/β, IKKα, IKKβ, p-IκBα, IκBα, p-p65, p65, and a loading control (e.g., β-actin) overnight at 4°C.

-

After washing with TBST, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged. Densitometric analysis is performed to quantify the relative protein expression levels.

Immunofluorescence for p65 Nuclear Translocation

-

Cell Preparation: HT1080 cells are grown on glass coverslips and subjected to the treatment protocol as described in section 5.1.

-

Fixation and Permeabilization:

-

Cells are washed with PBS and fixed with 4% paraformaldehyde for 15 minutes.

-

After washing, cells are permeabilized with 0.1% Triton X-100 in PBS for 10 minutes.

-

-

Immunostaining:

-

Cells are blocked with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour.

-

Cells are then incubated with a primary antibody against the p65 subunit of NF-κB overnight at 4°C.

-

After washing, cells are incubated with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated) for 1 hour in the dark.

-

The nuclei are counterstained with 4',6-diamidino-2-phenylindole (DAPI).

-

-

Imaging: The coverslips are mounted onto glass slides, and the cellular localization of p65 is visualized using a fluorescence microscope. Images are captured and analyzed to assess the extent of p65 nuclear translocation.

Conclusion and Future Directions

This compound has emerged as a potent inhibitor of the NF-κB signaling pathway, acting through the suppression of the IKK/IκBα/p65 phosphorylation cascade. The data strongly suggest that this marine-derived natural product warrants further investigation as a potential therapeutic agent for diseases characterized by aberrant NF-κB activation. Future research should focus on elucidating the precise molecular interactions between this compound and its targets within the NF-κB pathway, evaluating its efficacy and safety in preclinical in vivo models, and exploring its potential for combination therapies. The detailed mechanistic understanding provided in this guide serves as a foundation for these future endeavors in the field of drug discovery and development.

References

A New Frontier in Atherosclerosis Research: Investigating the Potential Role of epi-Aszonalenin A

Disclaimer: The role of the natural compound epi-Aszonalenin A in the modulation of atherosclerotic lesions is a novel concept and, to date, has not been the subject of published scientific research. This document serves as a forward-looking technical perspective for researchers, scientists, and drug development professionals. It outlines a scientifically-grounded hypothesis and a proposed research framework based on the known bioactivity of a related compound and the well-established pathophysiology of atherosclerosis. All data and experimental protocols presented herein are hypothetical or generalized examples to guide potential future research.

Atherosclerosis is a chronic inflammatory disease of the arterial wall and the primary underlying cause of cardiovascular events such as myocardial infarction and stroke. The pathogenesis involves a complex interplay of lipid deposition and a persistent inflammatory response. A key orchestrator of this inflammation is the transcription factor Nuclear Factor-kappa B (NF-κB). Activation of the NF-κB signaling pathway in endothelial cells and macrophages drives the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules, which are critical at all stages of plaque development.[1][2][3]

While there is no direct evidence linking this compound to atherosclerosis, a related fungal metabolite, epi-aszonalenin B, has been shown to inhibit the expression of NF-κB responsive genes. This finding provides a compelling rationale to investigate this compound as a potential modulator of the inflammatory processes central to atherosclerosis. This whitepaper will explore the established role of NF-κB in atherosclerosis, propose a hypothetical mechanism of action for this compound, and outline a potential experimental workflow to validate this hypothesis.

The NF-κB Signaling Pathway: A Central Driver of Atherosclerosis

The NF-κB pathway is a critical mediator of the inflammatory response in the vasculature.[1][4] In its inactive state, NF-κB dimers are held in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-atherogenic stimuli, such as oxidized low-density lipoprotein (oxLDL), inflammatory cytokines (e.g., TNF-α), and hemodynamic stress, trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB proteins.[3][4] This frees NF-κB to translocate to the nucleus, where it binds to DNA and activates the transcription of a wide array of pro-inflammatory and pro-atherogenic genes.[2][3]

Key consequences of NF-κB activation in the context of atherosclerosis include:

-

Endothelial Dysfunction: Upregulation of adhesion molecules (VCAM-1, ICAM-1) on endothelial cells, which facilitates the recruitment and attachment of monocytes to the arterial wall.[2]

-

Monocyte to Macrophage Differentiation: Promotion of the differentiation of recruited monocytes into macrophages.

-

Foam Cell Formation: Increased expression of scavenger receptors that mediate the uptake of oxLDL, leading to the formation of lipid-laden foam cells.

-

Cytokine and Chemokine Production: Amplification of the inflammatory response through the production of cytokines like IL-6 and chemokines like MCP-1, which attract more immune cells to the developing plaque.[2]

-

Plaque Progression and Instability: Induction of matrix metalloproteinases (MMPs) that can degrade the extracellular matrix, contributing to plaque instability and rupture.[2]

Given its central role, the NF-κB pathway is a prime therapeutic target for anti-atherosclerotic drug development.[1]

Proposed Experimental Protocols for Investigation

To systematically evaluate the potential anti-atherosclerotic effects of this compound, a multi-stage experimental approach is proposed, progressing from in vitro cellular assays to in vivo animal models.

Stage 1: In Vitro Mechanistic Studies

-

Objective: To determine if this compound can inhibit NF-κB activation and subsequent inflammatory responses in key vascular cells.

-

Cell Models:

-

Human Aortic Endothelial Cells (HAECs)

-

Human monocyte cell line (THP-1), differentiated into macrophages.

-

-

Protocol 1: NF-κB Activation Assay:

-

Culture HAECs or THP-1 macrophages in appropriate media.

-

Pre-treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for 1-2 hours.

-

Stimulate cells with a known NF-κB activator, such as TNF-α (10 ng/mL) or LPS (100 ng/mL), for 30-60 minutes.

-

Lyse the cells and separate nuclear and cytoplasmic fractions.

-

Perform Western blot analysis to measure the levels of phosphorylated IκBα in the cytoplasm and the p65 subunit of NF-κB in the nucleus. A decrease in nuclear p65 would indicate inhibition.

-

-

Protocol 2: Inflammatory Gene Expression Analysis:

-

Treat cells as described in Protocol 1, but extend the stimulation period to 4-6 hours.

-

Isolate total RNA from the cells.

-

Perform Quantitative Real-Time PCR (qRT-PCR) to measure the mRNA expression levels of NF-κB target genes, such as VCAM1, ICAM1, MCP1 (CCL2), and IL6.

-

-

Protocol 3: Monocyte Adhesion Assay:

-

Grow a confluent monolayer of HAECs.

-

Pre-treat HAECs with this compound, followed by stimulation with TNF-α to induce adhesion molecule expression.

-

Label THP-1 monocytes with a fluorescent dye (e.g., Calcein-AM).

-

Add the labeled monocytes to the HAEC monolayer and incubate for 30-60 minutes.

-

Wash away non-adherent cells and quantify the remaining fluorescence. A reduction in fluorescence indicates decreased monocyte adhesion.

-

Stage 2: In Vivo Efficacy Studies

-

Objective: To determine if this compound can reduce the development and progression of atherosclerotic plaques in a relevant animal model.

-

Animal Model: Apolipoprotein E-deficient (ApoE-/-) mice, a standard model for atherosclerosis research.

-

Protocol: Atherosclerosis Assessment in ApoE-/- Mice:

-

Wean 6-8 week old male ApoE-/- mice onto a high-fat, Western-type diet to induce atherosclerosis.

-

Divide mice into groups (n=10-15 per group): Vehicle control, this compound (e.g., 1, 5, 10 mg/kg/day via oral gavage), and a positive control (e.g., Atorvastatin).

-

Administer treatments daily for 12-16 weeks.

-

At the end of the study, euthanize the mice and perfuse the vasculature.

-

Excise the entire aorta and perform en face analysis. Stain with Oil Red O to visualize lipid-rich plaques and quantify the total lesion area as a percentage of the total aortic surface area.

-

Embed the aortic root in OCT medium for cryosectioning.

-

Perform histological analysis on serial sections of the aortic root:

-

Oil Red O staining: To quantify plaque size and lipid content.

-

Masson's Trichrome staining: To assess collagen content and fibrous cap thickness.

-

Immunohistochemistry: To quantify macrophage (e.g., CD68 staining) and smooth muscle cell (e.g., α-SMA staining) content within the plaques.

-

-

Collect blood plasma to analyze lipid profiles (Total Cholesterol, LDL, HDL) and systemic inflammatory markers (e.g., IL-6, MCP-1 via ELISA).

-

Hypothetical Data Presentation

The following table represents a hypothetical outcome of the proposed in vivo study in ApoE-/- mice. This data is for illustrative purposes only, designed to show potential endpoints and the type of positive results that would warrant further investigation into this compound.

| Parameter | Vehicle Control | This compound (5 mg/kg) | Atorvastatin (10 mg/kg) |

| Aortic Plaque Area (% of total) | 28.5 ± 4.2 | 16.2 ± 3.1 | 15.5 ± 2.9 |

| Aortic Root Lesion Area (µm²) | 450,000 ± 55,000 | 280,000 ± 41,000 | 265,000 ± 38,000 |

| Plaque Macrophage Content (%) | 45.1 ± 5.5 | 25.3 ± 4.8 | 28.1 ± 5.1 |

| Plaque Collagen Content (%) | 20.3 ± 3.9 | 35.8 ± 4.5 | 33.5 ± 4.2 |

| Plasma Total Cholesterol (mg/dL) | 850 ± 110 | 620 ± 95 | 450 ± 75** |

| Plasma IL-6 (pg/mL) | 35.4 ± 6.1 | 18.2 ± 4.5 | 20.1 ± 5.2* |

*Table represents hypothetical mean ± standard deviation. *p<0.05, *p<0.01 vs. Vehicle Control.

Conclusion and Future Directions

While the direct effects of this compound on atherosclerosis remain unknown, its structural similarity to a known inhibitor of NF-κB-mediated gene expression provides a strong scientific premise for its investigation. The central role of NF-κB in driving the chronic inflammation that underpins atherosclerosis makes it a high-value target for therapeutic intervention. The proposed research framework, from cellular mechanism to in vivo efficacy, offers a clear path to determine if this compound, or related molecules, could represent a new class of anti-inflammatory agents for the treatment of atherosclerotic cardiovascular disease. Successful validation of this hypothesis would open a new and exciting avenue for drug discovery in a field with significant unmet medical needs.

References

- 1. The nuclear factor--kappa B pathway in atherosclerosis: a potential therapeutic target for atherothrombotic vascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | NF-κB and its crosstalk with endoplasmic reticulum stress in atherosclerosis [frontiersin.org]

- 3. NF-κB: pivotal mediator or innocent bystander in atherogenesis? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The NF-κB signal transduction pathway in aortic endothelial cells is primed for activation in regions predisposed to atherosclerotic lesion formation - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Anti-Angiogenic Potential of epi-Aszonalenin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the anti-angiogenic properties of epi-Aszonalenin A (EAA), an alkaloid derived from the marine coral endophytic fungus Aspergillus terreus. Drawing from recent scientific findings, this document outlines the molecular mechanisms, experimental validation, and quantitative data supporting EAA's potential as a novel anti-angiogenic agent.

Core Mechanism of Action

This compound has demonstrated significant anti-angiogenic activity, primarily through its interference with key signaling pathways that regulate endothelial cell proliferation, migration, and tube formation.[1][2][3][4] The compound's mechanism is multifaceted, targeting several critical components involved in the angiogenic cascade.

EAA has been shown to inhibit the expression and activity of Matrix Metalloproteinases (MMPs) and Vascular Endothelial Growth Factor (VEGF).[1][2][3][4] Furthermore, it downregulates the expression of N-cadherin and Hypoxia-Inducible Factor-1α (HIF-1α), both crucial for tumor invasion and angiogenesis.[1][2][3] The underlying mechanism for these effects lies in EAA's ability to modulate the phosphorylation of key proteins in the Mitogen-Activated Protein Kinase (MAPK), PI3K/AKT, and NF-κB signaling pathways.[1][2][3][4]

Quantitative Data Summary

The following tables summarize the quantitative findings from studies investigating the anti-angiogenic and anti-metastatic effects of this compound on HT1080 human fibrosarcoma cells.

| Assay | Cell Line | Treatment | Concentration of EAA | Key Findings | Reference |

| Cell Viability | HT1080 | EAA | Not specified | Not cytotoxic, allowing for further experimental use. | [2] |

| Cell Invasion | HT1080 | PMA-induced | 10 µM | Significant reduction in the number of invading cells. | [2] |

| Cell Migration | HT1080 | PMA-induced | Not specified | Interference with PMA-induced cell migration observed at 6 and 12 hours. | [2] |

| Protein Expression | HT1080 | PMA-induced | Concentration-dependent | Significant decrease in the expression of MMPs, HIF-1α, VEGF, and N-cadherin. | [2][3] |

| Inflammatory Factors | HT1080 | PMA-induced | Not specified | Inhibition of IL-1β and IL-6 protein expression. | [3] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the investigation of this compound's anti-angiogenic properties are provided below.

Cell Culture and Treatment

The HT1080 human fibrosarcoma cell line, known for its high metastatic potential, was used in these studies.[3] Cells were cultured in standard conditions. For induction of metastatic and angiogenic phenotypes, Phorbol-12-myristate-13-acetate (PMA) was often used as a stimulating agent.[1][3]

Cell Viability Assay

To determine the cytotoxic effects of this compound, a cell viability assay was performed. HT1080 cells were treated with various concentrations of EAA, and cell viability was assessed to ensure that the observed anti-angiogenic effects were not due to cell death.[2]

Wound Healing Assay

The effect of EAA on cell migration was evaluated using a wound healing assay. A scratch was made in a confluent monolayer of HT1080 cells, which were then treated with EAA. The rate of wound closure was monitored and compared to control groups to assess the inhibitory effect of EAA on cell migration.[1][2]

Transwell Chamber Invasion Assay

To investigate the anti-invasive properties of EAA, a Transwell chamber assay was employed. HT1080 cells were seeded in the upper chamber of a Matrigel-coated insert, with EAA added to the culture medium. The number of cells that invaded through the Matrigel and migrated to the lower chamber was quantified to determine the effect of EAA on cell invasion.[1][2]

Western Blot Analysis

Western blotting was used to determine the effect of EAA on the expression of key proteins involved in angiogenesis and metastasis. HT1080 cells were treated with EAA, and cell lysates were subjected to SDS-PAGE, transferred to a membrane, and probed with specific antibodies against proteins such as MMPs, VEGF, N-cadherin, HIF-1α, and phosphorylated components of the MAPK, PI3K/AKT, and NF-κB pathways.[1][2]

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA was utilized to quantify the secretion of proteins such as MMPs and VEGF from HT1080 cells following treatment with EAA. The concentration of these proteins in the cell culture supernatant was measured to assess the inhibitory effect of EAA on their production and release.[1][2]

Visualizations

The following diagrams illustrate the signaling pathways affected by this compound and a typical experimental workflow for its evaluation.

Caption: EAA's inhibitory signaling cascade in anti-angiogenesis.

Caption: Experimental workflow for evaluating EAA's properties.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Mechanisms of Antitumor Invasion and Metastasis of the Marine Fungal Derivative this compound in HT1080 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanisms of Antitumor Invasion and Metastasis of the Marine Fungal Derivative this compound in HT1080 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Epi-Aszonalenin A as a Potential Therapeutic for Ependymoma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific inquiry into the therapeutic potential of epi-Aszonalenin derivatives for ependymoma is a nascent field. This document summarizes the currently available preclinical data. The focus of existing research is on epi-Aszonalenin B, with no specific data currently available for epi-Aszonalenin A in the context of ependymoma.

Executive Summary

Ependymoma is a challenging central nervous system (CNS) tumor with limited therapeutic options beyond surgery and radiation, particularly for recurrent or aggressive subtypes. A significant breakthrough in understanding the molecular drivers of supratentorial ependymomas (ST-EPN) has been the identification of the ZFTA-RELA gene fusion, which leads to constitutive activation of the nuclear factor-kappa B (NF-κB) signaling pathway, a key driver of tumorigenesis.

Recent preclinical research has identified epi-Aszonalenin B , a natural product isolated from the fungus Aspergillus novofumigatus, as a potent inhibitor of this aberrant NF-κB activity. This technical guide provides a comprehensive overview of the current state of research on epi-Aszonalenin B as a potential therapeutic agent for ependymoma, with a focus on its mechanism of action, available efficacy data, and the experimental protocols utilized in its evaluation. While the initial topic specified this compound, the available scientific literature points to epi-Aszonalenin B as the compound of interest in this specific therapeutic context.

The Target: ZFTA-RELA Fusion-Positive Ependymoma

Supratentorial ependymomas harboring the ZFTA-RELA fusion are characterized by the pathological activation of the NF-κB pathway.[1] This fusion protein acts as a potent transcriptional activator, driving the expression of genes involved in cell proliferation, survival, and inflammation, thereby promoting tumor growth. The specific and critical role of this fusion protein makes it an attractive target for therapeutic intervention.

Aberrant NF-κB Signaling in ZFTA-RELA Ependymoma

The ZFTA-RELA fusion protein leads to the constitutive nuclear localization of the RELA (p65) subunit of NF-κB, resulting in continuous transcriptional activation of NF-κB target genes. This signaling cascade is a central oncogenic driver in this ependymoma subtype.

Figure 1: Simplified signaling pathway of ZFTA-RELA driven NF-κB activation and the inhibitory action of epi-Aszonalenin B.

Quantitative Data Summary

To date, published research has focused on the identification and mechanism of action of epi-Aszonalenin B, with limited publicly available quantitative data on its dose-dependent efficacy in ependymoma cell lines or in vivo models. The following table summarizes the key qualitative findings.

| Compound | Assay | Cell Line | Key Findings | Reference |

| epi-Aszonalenin B | NF-κB Luciferase Reporter Assay | Doxycycline-inducible ZFTA-RELA expressing HEK293 cells | Strong inhibition of ZFTA-RELA induced NF-κB responsive luciferase activity. | |

| epi-Aszonalenin B | Gene Expression Analysis (RT-qPCR) | Doxycycline-inducible ZFTA-RELA expressing HEK293 cells | Inhibition of the upregulation of endogenous NF-κB responsive genes (CCND1, ICAM1, and L1CAM). | |